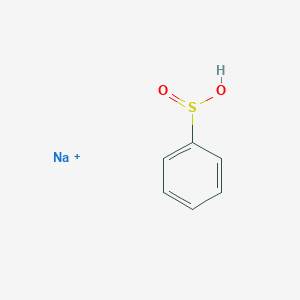

Sodium benzenesulfinate

概要

説明

Sodium benzenesulfinate is an organic compound with the chemical formula C6H5SO2Na. It appears as a white crystalline powder and is known for its stability under normal conditions. This compound is widely used in various industrial applications, including pharmaceuticals, electroplating, and as a polymer additive.

準備方法

Synthetic Routes and Reaction Conditions

Reduction of Benzenesulfonyl Chloride: One common method involves the reduction of benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures.

Reaction with Sodium Hydroxide: Another method involves the reaction of benzenesulfinic acid with sodium hydroxide. This reaction is carried out at room temperature and results in the formation of sodium benzenesulfinate.

Industrial Production Methods

Industrial production often involves the reduction of benzenesulfonyl chloride using sodium sulfite in a controlled environment to ensure high yield and purity. The reaction is followed by crystallization and purification steps to obtain the final product.

化学反応の分析

Desulfonation to Phenol

Heating sodium benzenesulfinate in strongly basic conditions induces desulfonation, yielding phenol after acid workup. This reaction historically served as a primary route for phenol synthesis .

Reaction:

Carboxylation with CO₂

This compound undergoes carboxylation with atmospheric CO₂ in the presence of a mesoporous K-Cu-TiO₂ catalyst to form benzoic acid with high selectivity (>99%) .

Optimal Conditions:

| Catalyst (mg) | Ligand (mol%) | Base (equiv.) | Conversion (%) |

|---|---|---|---|

| 20.9 | 30 | 0.30 | 85 |

Mechanism:

- CO₂ insertion into the Cu–S bond forms a sulfinate–CO₂ adduct.

- Protonation and decarboxylation yield benzoic acid .

Pd-Catalyzed Coupling to Diphenylsulfide

In the presence of Pd(OAc)₂, this compound forms diphenylsulfide (C₆H₅–S–C₆H₅) in 88% yield at 150°C .

Fe-Mediated Disulfide Formation

Using Fe powder and HCl, this compound converts to 1,2-diphenyldisulfane (C₆H₅–S–S–C₆H₅) in 94% yield .

Gram-Scale Performance:

| Product | Catalyst | Yield (%) |

|---|---|---|

| Diphenylsulfide | Pd(OAc)₂ | 88 |

| 1,2-Diphenyldisulfane | Fe/HCl | 94 |

Nucleophilic Substitution with Alkyl Halides

This compound displaces halides in alkyl/aryl halides to form sulfones. For example:

- Reaction with 2-bromomethyl-benzooxazole yields 2-benzenesulfonylmethyl-benzooxazole (70% yield) .

- Coupling with 4-chlorothiazole-5-carbaldehyde in DMSO produces 4-benzenesulfonylthiazole-5-carbaldehyde (quantitative yield) .

General Reaction:

Copper-Catalyzed Cross-Coupling

In DMF at 90°C, this compound reacts with 7-chloro-6-nitroquinazolin-4(3H)-one to form 6-nitro-7-(phenylsulfonyl)quinazolin-4(3H)-one (85% yield) .

Thiosulfonate Formation with S-Nitrosothiols

This compound reacts with S-nitrosothiols (RSNO) under mild acidic conditions (pH 4.0) to form thiosulfonates (RSSO₂C₆H₅) and benzenesulfonohydroxamic acid (PhSO₂NHOH) in a 1:1 ratio .

Stoichiometry: Key Applications:

Radical-Mediated Reactions

This compound generates sulfonyl radicals under oxidative or photoredox conditions, enabling:

- Vinyl Sulfone Synthesis: Reaction with alkenes via radical addition .

- C–H Sulfonylation: Direct functionalization of hydrocarbons .

Example:

Photoredox/Ni-catalyzed coupling with aryl halides produces aryl sulfones in >80% yield .

Passivation in Materials Science

This compound improves interface passivation in perovskite solar cells by reducing defects at the PTAA (poly(triaryl amine)) layer, enhancing device efficiency .

Reductive Coupling

With tert-butyl carbamate and aldehydes, this compound forms carbamate derivatives via a three-component reaction (e.g., 45% yield with propionaldehyde) .

Friedel–Crafts Sulfination

Using DABSO (diazenediylbis(sulfanediyl)) and AlCl₃, this compound derivatives are synthesized via electrophilic aromatic substitution .

科学的研究の応用

Sulfur Source for Thioethers

One of the primary applications of sodium benzenesulfinate is its use as a sulfur source for generating thioethers through direct C-H functionalization. This method has been enhanced by the development of novel sulfenylation techniques that utilize ammonium iodide, resulting in high yields of regioselective derivatives such as flavones and indole .

Solid-Phase Synthesis

This compound acts as a traceless linker in solid-phase synthesis, facilitating the efficient production of diverse organic compounds. It has been employed in synthesizing various heterocycles, including:

- Pyrazolines

- Isoxazolines

- Dihydropyrimidine derivatives

- Tetrasubstituted imidazoles, thiazoles, and oxazoles

The solid-phase synthetic procedures involve several steps such as sulfinate S-alkylation and product release through elimination-cyclization reactions .

Copper-Catalyzed Reactions

In copper(II)-catalyzed reactions, this compound serves as a key reagent for synthesizing fully substituted 4-benzenesulfonyl isoxazoles. This reaction benefits from mild conditions and high chemoselectivity, making it suitable for producing valuable intermediates used in pharmaceuticals and agrochemicals .

Applications in Polymer Science

This compound is utilized as an additive in polymer formulations, enhancing properties such as adhesion and flexibility. It acts as a plasticizer for various resins, including polyamide and epoxy systems. These enhancements improve the mechanical properties and thermal stability of the final products .

Synthesis of Organosulfur Compounds

Recent studies have demonstrated the efficacy of this compound in synthesizing organosulfur compounds through various bond-forming reactions (S–S, N–S, C–S). For instance, significant advancements have been made in producing thiosulfonates and sulfonamides using sodium sulfinates as building blocks .

Environmental Considerations

The environmentally friendly nature of this compound makes it an attractive alternative to traditional sulfur sources that often involve toxic reagents or generate hazardous waste. Its use reduces the environmental impact associated with organic synthesis processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Thioether generation via C-H functionalization | High yields, environmentally friendly |

| Solid-Phase Synthesis | Synthesis of heterocycles (pyrazolines, etc.) | Efficient production of diverse compounds |

| Copper-Catalyzed Reactions | Synthesis of 4-benzenesulfonyl isoxazoles | Mild conditions, high selectivity |

| Polymer Science | Adhesion enhancer, plasticizer for resins | Improved mechanical properties |

作用機序

Sodium benzenesulfinate exerts its effects primarily through its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with various molecular targets, including enzymes and other proteins, influencing their activity and stability.

類似化合物との比較

Similar Compounds

Sodium p-toluenesulfinate: Similar in structure but has a methyl group attached to the benzene ring.

Sodium benzenesulfonate: Contains a sulfonate group instead of a sulfinate group.

Sodium methanesulfinate: Contains a methane group instead of a benzene ring.

Uniqueness

Sodium benzenesulfinate is unique due to its versatility in chemical reactions and its stability under various conditions. Its ability to act as both an oxidizing and reducing agent makes it a valuable reagent in synthetic chemistry.

生物活性

Sodium benzenesulfinate (NaC6H5SO2) is an organosulfur compound that serves as a versatile building block in organic synthesis and exhibits various biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and case studies.

This compound is a sodium salt of benzenesulfinic acid, characterized by its sulfonate group, which imparts significant nucleophilic properties. This compound participates in various chemical reactions, including sulfonylation, which is crucial for synthesizing biologically active compounds.

Mechanism of Action:

- Nucleophilic Reactions: this compound acts as a nucleophile in electrophilic aromatic substitutions, allowing the introduction of sulfonyl groups into aromatic compounds.

- Radical Formation: Under certain conditions, it can generate sulfonyl radicals, which are reactive intermediates that can participate in further chemical transformations.

Biological Activity

This compound has been studied for its biological activities, particularly its potential therapeutic effects. The following sections detail its pharmacological properties and applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting enzymatic functions.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Pseudomonas aeruginosa | 512 µg/mL |

Antioxidant Properties

This compound has shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cellular systems. This property is significant for developing treatments for conditions linked to oxidative damage.

Case Study:

A study involving human fibroblast cells showed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its protective role against oxidative stress-induced cellular damage.

Applications in Medicinal Chemistry

This compound is utilized in synthesizing various pharmaceuticals and biologically active compounds. Its ability to introduce sulfonyl groups makes it valuable in drug design.

Synthesis of Bioactive Compounds

- Sulfonamide Antibiotics: this compound is used to synthesize sulfonamide derivatives, which are effective antibiotics.

- Anticancer Agents: Its derivatives have been explored for their potential anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Biological Activity |

|---|---|

| Sulfanilamide | Antimicrobial |

| Benzensulfonamide derivatives | Anticancer |

特性

CAS番号 |

873-55-2 |

|---|---|

分子式 |

C6H6NaO2S |

分子量 |

165.17 g/mol |

IUPAC名 |

sodium;benzenesulfinate |

InChI |

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |

InChIキー |

RWDJJOUSDATHMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)S(=O)O.[Na] |

Key on ui other cas no. |

873-55-2 |

同義語 |

NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium benzenesulfinate?

A1: this compound has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.

Q2: What are some spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, this compound can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.

Q3: Is this compound stable in aqueous solutions?

A3: Yes, this compound exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]

Q4: What about its compatibility with organic solvents?

A4: this compound displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]

Q5: Can this compound act as a catalyst?

A5: Yes, researchers have employed this compound and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]

Q6: How is this compound used in the synthesis of sulfones?

A6: this compound acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]

Q7: Are there any examples of this compound participating in multicomponent reactions?

A7: Yes, this compound has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []

Q8: How do structural modifications of this compound derivatives affect their reactivity?

A8: Substituents on the benzene ring of this compound can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]

Q9: What is the role of this compound in electroplating?

A9: this compound is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]

Q10: Can you elaborate on the use of this compound in the synthesis of provitamin D analogs?

A10: Researchers have used this compound to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []

Q11: How is the concentration of this compound determined in electroplating baths?

A11: Ultraviolet spectrophotometry can be employed to determine the concentration of this compound in electroplating baths. This method is advantageous due to its speed and accuracy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。